Peroxydiphosphoric acid

Description

Structure

3D Structure

Properties

Molecular Formula |

H4O8P2 |

|---|---|

Molecular Weight |

193.97 g/mol |

IUPAC Name |

phosphonooxy dihydrogen phosphate |

InChI |

InChI=1S/H4O8P2/c1-9(2,3)7-8-10(4,5)6/h(H2,1,2,3)(H2,4,5,6) |

InChI Key |

NUGJFLYPGQISPX-UHFFFAOYSA-N |

SMILES |

OP(=O)(O)OOP(=O)(O)O |

Canonical SMILES |

OP(=O)(O)OOP(=O)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Peroxydiphosphoric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peroxydiphosphoric acid (H₄P₂O₈) is a phosphorus oxoacid of significant interest due to its oxidizing properties and structural analogy to pyrophosphoric acid, suggesting potential applications in various fields, including as an enzyme inhibitor and in synthetic chemistry. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. It includes detailed experimental protocols for its preparation via the electrolytic synthesis of its potassium salt followed by acid hydrolysis. Furthermore, this guide outlines the key analytical techniques for its characterization, including quantitative analysis and spectroscopic methods, supported by relevant data and visualizations to facilitate a thorough understanding of its chemical properties.

Introduction

This compound, first synthesized in 1910 by Julius Schmidlin and Paul Massini, is characterized by two tetrahedral phosphorus centers linked by a peroxide (-O-O-) bridge.[1] While the initial synthesis from diphosphoric acid and hydrogen peroxide resulted in low yields, subsequent advancements have led to more efficient preparatory routes.[1][2] The compound's instability and the need for in situ preparation have made its study challenging, yet its potential as a controlled oxidizing agent warrants a detailed examination of its synthesis and characterization.[1][3] This guide aims to provide researchers with the necessary practical information to synthesize and characterize this intriguing molecule.

Synthesis of this compound

The most common and efficient method for preparing this compound involves a two-step process: the electrolytic synthesis of a stable salt, potassium peroxydiphosphate (K₄P₂O₈), followed by its hydrolysis to the free acid.

Step 1: Electrolytic Synthesis of Potassium Peroxydiphosphate

This method involves the anodic oxidation of phosphate ions to form peroxydiphosphate ions. The following protocol is adapted for a laboratory setting.

Experimental Protocol:

Materials:

-

Potassium dihydrogen phosphate (KH₂PO₄)

-

Potassium fluoride (KF)

-

Potassium hydroxide (KOH)

-

Platinum foil (anode and cathode)

-

Divided electrolysis cell (with a porous diaphragm, e.g., sintered glass)

-

DC power supply

-

Magnetic stirrer and stir bar

-

Beaker and ice bath

-

Ethanol (for washing)

-

Deionized water

Procedure:

-

Anolyte Preparation: Prepare a solution containing 2 M dipotassium hydrogen phosphate (K₂HPO₄) and 4 M potassium fluoride (KF) in deionized water. Adjust the pH to approximately 10 by adding a 45% potassium hydroxide (KOH) solution.

-

Catholyte Preparation: The catholyte can be a 1 M solution of potassium hydroxide.

-

Electrolysis Setup:

-

Assemble the divided electrolysis cell, placing the platinum foil anode in the anolyte compartment and the platinum foil cathode in the catholyte compartment.

-

Ensure the porous diaphragm separates the two compartments.

-

Place the electrolysis cell in an ice bath and maintain the anolyte temperature between 5-10 °C with continuous stirring.

-

-

Electrolysis:

-

Apply a constant anodic current density of 10-20 mA/cm².

-

Continue the electrolysis for several hours. The progress of the reaction can be monitored by periodically testing for the presence of peroxydiphosphate.

-

-

Isolation and Purification:

-

After electrolysis, potassium peroxydiphosphate will precipitate from the anolyte.

-

Collect the precipitate by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold deionized water, followed by ethanol.

-

Dry the product in a desiccator over a suitable drying agent.

-

Expected Yield: The yield of potassium peroxydiphosphate can vary depending on the specific conditions, but yields in the range of 60-70% have been reported.

Diagram of the Electrolytic Synthesis Workflow:

Step 2: Hydrolysis of Potassium Peroxydiphosphate to this compound

The free acid is obtained by the controlled hydrolysis of the potassium salt in the presence of a strong acid.

Experimental Protocol:

Materials:

-

Potassium peroxydiphosphate (K₄P₂O₈)

-

Perchloric acid (HClO₄), 70%

-

Ice bath

-

Beaker

-

Magnetic stirrer and stir bar

-

Deionized water

Procedure:

-

Reaction Setup:

-

In a beaker placed in an ice bath, add a known amount of potassium peroxydiphosphate.

-

Slowly add a pre-chilled, stoichiometric amount of 70% perchloric acid with vigorous stirring. The reaction is exothermic and should be kept cold to prevent decomposition of the product.

-

-

Hydrolysis:

-

Continue stirring the mixture in the ice bath for approximately 30 minutes to ensure complete reaction. Potassium perchlorate (KClO₄), which has low solubility in the cold, will precipitate.

-

-

Isolation of this compound:

-

The resulting solution contains this compound. For many applications, this aqueous solution can be used directly.

-

If isolation of a more concentrated solution is required, the precipitated potassium perchlorate can be removed by filtration at low temperature. However, due to the instability of the free acid, further concentration is challenging and often leads to decomposition.

-

Characterization of this compound

A combination of quantitative and qualitative techniques is essential for the thorough characterization of this compound.

Quantitative Data

The following table summarizes key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molar Mass | 193.97 g/mol | [1] |

| Acid Dissociation Constants (pKa) | ||

| pKa₁ | ~ -0.3 | [3] |

| pKa₂ | ~ 0.5 | [3] |

| pKa₃ | 5.2 | [3] |

| pKa₄ | 7.6 | [3] |

Spectroscopic Characterization

Spectroscopic methods are crucial for confirming the structure of this compound.

3.2.1. ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful tool for identifying phosphorus-containing compounds. For this compound, a single resonance is expected in the proton-decoupled spectrum due to the chemical equivalence of the two phosphorus atoms. The chemical shift is sensitive to the pH of the solution.

Expected Chemical Shift: The ³¹P NMR chemical shift for this compound is expected in the phosphate region, typically between -5 and 5 ppm relative to 85% H₃PO₄. The exact chemical shift will vary with pH due to protonation/deprotonation equilibria.

3.2.2. Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule, offering insight into its structure and bonding.

Expected Vibrational Bands:

-

P=O stretching: Strong bands are expected in the region of 1100-1300 cm⁻¹.

-

P-O-H bending: Bands in the region of 1200-1400 cm⁻¹ are characteristic.

-

P-O stretching (in P-O-P or P-O-H): These vibrations typically appear in the 900-1100 cm⁻¹ range.

-

O-O stretching (peroxide): A characteristic, often weak, band for the peroxide linkage is expected around 840-890 cm⁻¹. This band is often more prominent in the Raman spectrum.

Diagram of the Characterization Workflow:

Signaling Pathways and Logical Relationships

This compound's similarity to pyrophosphate suggests it may interact with biological pathways involving this molecule. For instance, it could act as a competitive inhibitor for enzymes that utilize pyrophosphate as a substrate.

Diagram of a Hypothesized Signaling Pathway Interaction:

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The electrolytic preparation of its potassium salt followed by acid hydrolysis remains the most viable route for obtaining this compound in a laboratory setting. Comprehensive characterization using a combination of quantitative analysis and spectroscopic techniques is essential to confirm its identity and purity. The information and protocols presented herein are intended to equip researchers with the knowledge to explore the chemistry and potential applications of this fascinating phosphorus oxoacid.

References

An In-depth Technical Guide to the Chemical Structure and Bonding of Peroxydiphosphoric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxydiphosphoric acid (H₄P₂O₈) is a phosphorus oxoacid characterized by a peroxide linkage between two phosphorus atoms. This unique structural feature imparts significant oxidizing properties to the molecule, making it a subject of interest in various chemical and biological applications. This guide provides a comprehensive overview of the chemical structure, bonding, and key experimental methodologies related to this compound, tailored for a technical audience.

Chemical Structure and Bonding

The molecular structure of this compound is defined by two tetrahedral phosphorus centers connected by a peroxide (-O-O-) bridge, forming a P-O-O-P linkage.[1] Each phosphorus atom is covalently bonded to four oxygen atoms in a tetrahedral arrangement. Four of these oxygen atoms are part of hydroxyl (-OH) groups, rendering the molecule a tetraprotic acid.

The central peroxide bond is the most reactive site within the molecule and is responsible for its oxidizing capabilities. The overall geometry of the peroxydiphosphate anion (P₂O₈⁴⁻) has been elucidated through X-ray crystallography of its alkali metal salts.

Molecular Geometry

The three-dimensional arrangement of atoms in the peroxydiphosphate anion is crucial for understanding its reactivity and interactions. The key structural features are summarized below.

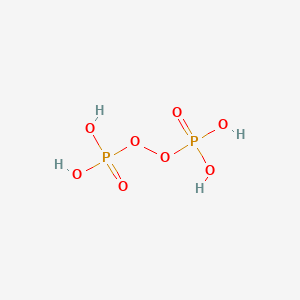

Caption: Ball-and-stick model of this compound.

Quantitative Structural Data

The precise bond lengths and angles of the peroxydiphosphate anion have been determined from single-crystal X-ray diffraction studies of its potassium salt, K₄P₂O₈.[1] The key structural parameters are summarized in the table below.

| Parameter | Bond/Angle | Value (Å or °) |

| Bond Lengths | ||

| P-O (bridging) | ~1.67 | |

| O-O (peroxide) | 1.49(1) | |

| P=O (terminal) | ~1.50 | |

| P-OH | ~1.55 | |

| Bond Angles | ||

| P-O-O | ~109.5 | |

| O-P-O | ~109.5 | |

| Dihedral Angle | ||

| P-O-O-P | ~180 (trans) |

Note: The values presented are based on the crystal structure of K₄P₂O₈ and may vary slightly in the free acid and in solution.

Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process: the electrolytic synthesis of a stable salt, such as tetrapotassium peroxydiphosphate (K₄P₂O₈), followed by the conversion of the salt to the free acid.

Electrolytic Synthesis of Tetrapotassium Peroxydiphosphate (K₄P₂O₈)

This method involves the anodic oxidation of a phosphate solution.

Workflow Diagram:

Caption: Workflow for the electrolytic synthesis of K₄P₂O₈.

Methodology:

-

Anolyte Preparation: Prepare an aqueous solution containing potassium phosphate (e.g., a mixture of K₃PO₄ and K₂HPO₄) and potassium nitrate (KNO₃). The pH of the anolyte should be maintained in the alkaline range.

-

Electrolysis:

-

Utilize a divided electrolytic cell with a platinum anode and a suitable cathode, separated by an ion-permeable membrane.

-

Fill the anode compartment with the prepared anolyte and the cathode compartment with a suitable aqueous electrolyte (catholyte).

-

Apply a direct current to the cell. The oxidation of phosphate ions at the anode leads to the formation of peroxydiphosphate ions (P₂O₈⁴⁻).

-

-

Product Isolation:

-

After electrolysis, the anolyte containing the dissolved K₄P₂O₈ is collected.

-

The product is crystallized from the solution, for example, by cooling or by the addition of a miscible organic solvent like ethanol.

-

The resulting crystals of K₄P₂O₈ are collected by filtration, washed, and dried.

-

Preparation of this compound (H₄P₂O₈) from K₄P₂O₈

The free acid is obtained from its potassium salt via ion exchange.

Workflow Diagram:

Caption: Workflow for the preparation of H₄P₂O₈.

Methodology:

-

Preparation of K₄P₂O₈ Solution: Dissolve the synthesized K₄P₂O₈ crystals in deionized water.

-

Ion Exchange:

-

Pass the aqueous solution of K₄P₂O₈ through a column packed with a strong acid cation exchange resin in the H⁺ form.

-

As the solution passes through the resin, the K⁺ ions are exchanged for H⁺ ions.

-

-

Collection: The eluate from the column is an aqueous solution of this compound.

Conclusion

This compound possesses a unique molecular structure dominated by the P-O-O-P linkage. Its tetrahedral phosphorus centers and the reactive peroxide bridge are key to its chemical properties. The synthesis of this acid is readily achievable through the electrolytic preparation of its potassium salt followed by ion exchange. The quantitative structural data and experimental protocols provided in this guide offer a solid foundation for researchers and professionals working with this intriguing oxidizing agent.

References

"physical and chemical properties of Peroxydiphosphoric acid"

An In-Depth Technical Guide to Peroxydiphosphoric Acid (H₄P₂O₈)

Introduction

This compound (H₄P₂O₈) is a phosphorus oxyacid characterized by the presence of a peroxide (-O-O-) bridge connecting two tetrahedral phosphorus centers.[1][2] First synthesized and identified in 1910 by Julius Schmidlin and Paul Massini, this compound and its salts, the peroxydiphosphates, are noted for their strong oxidizing properties.[1][2][3] Although its instability has limited its commercial availability, this compound remains a compound of interest for researchers in various fields due to its unique reactivity, particularly in enzyme regulation studies and specialized oxidation reactions.[1][2] This guide provides a comprehensive overview of its physical and chemical properties, synthesis protocols, and analytical methodologies.

Physical and Chemical Properties

This compound is a colorless, water-soluble compound.[1] Its most defining chemical characteristic is its nature as a tetraprotic acid, meaning it can donate four protons in a stepwise manner.[2] The presence of the P-O-O-P linkage makes it a potent oxidizing agent, though it is known to be unstable, especially at elevated temperatures, where it undergoes disproportionation in aqueous solutions.[1][2]

Data Presentation

Quantitative data regarding the properties of this compound are summarized in the tables below for clarity and ease of comparison.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | H₄P₂O₈ | [1][4][5] |

| Molecular Weight | 193.97 g/mol | [1][2][4] |

| CAS Number | 13825-81-5 | [4][5] |

| Appearance | Colorless compound | [1][2] |

| Solubility | Water-soluble | [1] |

| Computed XLogP3 | -3.1 | [4][5] |

| Hydrogen Bond Donor Count | 4 | [4][5] |

| Hydrogen Bond Acceptor Count | 8 | [4][5] |

| Rotatable Bond Count | 3 | [4][5] |

| Exact Mass | 193.93814108 Da | [4][5] |

| Complexity | 157 | [4][5] |

Table 2: Acid Dissociation Constants (pKa) of this compound at 25°C

| Dissociation Constant | pKa Value | Reference |

| pKₐ₁ | ≈ -0.3 | [2] |

| pKₐ₂ | ≈ 0.5 | [2] |

| pKₐ₃ | 5.2 | [2] |

| pKₐ₄ | 7.6 | [2] |

Molecular Structure

The molecular architecture of this compound consists of two phosphorus atoms, each tetrahedrally coordinated to four oxygen atoms.[1] These two phosphate-like units are covalently linked by a peroxide group, forming the distinctive P-O-O-P bond that is central to its reactivity and oxidative potential.[1]

Synthesis and Preparation

This compound is not commercially available due to its instability and must be prepared as needed.[2] Several synthesis methods have been developed since its discovery.

Experimental Protocols

Experimental Protocol 1: Synthesis via Fluorination of Phosphoric Acid

-

Principle: This method involves the direct oxidation of phosphoric acid with elemental fluorine. It also produces peroxymonophosphoric acid as a by-product.[1][2][6]

-

Methodology:

-

A solution of concentrated phosphoric acid (H₃PO₄) is prepared in a suitable reaction vessel, which should be made of materials resistant to both fluorine and hydrofluoric acid.

-

The reaction vessel is cooled to a low temperature to control the exothermic nature of the reaction.

-

Gaseous fluorine (F₂) is carefully bubbled through the phosphoric acid solution at a controlled rate.

-

The reaction is allowed to proceed until a desired conversion is achieved.

-

The resulting mixture contains this compound, unreacted phosphoric acid, hydrofluoric acid (HF), and the peroxymonophosphoric acid by-product. Further purification steps, such as fractional crystallization of its salts, may be required to isolate the desired product.

-

Experimental Protocol 2: Synthesis via Electrolytic Oxidation and Hydrolysis

-

Principle: This is a two-step process. First, an aqueous solution of a phosphate salt (e.g., potassium phosphate) is electrolytically oxidized to produce the potassium peroxydiphosphate salt.[1][2] The stable salt is then hydrolyzed in a strong acid to yield this compound.[1][7]

-

Methodology:

-

Electrolysis: An electrolysis apparatus equipped with platinum electrodes and a chilled, jacketed glass vessel is used.[1] A concentrated solution of potassium phosphate is used as the electrolyte. A high current density is applied across the electrodes while maintaining a low temperature to favor the formation of the peroxydiphosphate anion (P₂O₈⁴⁻) at the anode. The potassium peroxydiphosphate salt, which is commercially available, can be crystallized from the solution.

-

Hydrolysis: The purified potassium peroxydiphosphate salt is dissolved in water. The solution is then treated with a strong acid, such as perchloric acid, under cooled conditions. The strong acid provides the hydrogen ions necessary to hydrolyze the peroxydiphosphate anion to form this compound and peroxymonophosphoric acid.[1][7]

-

Reaction: (P₂O₈)⁴⁻ + 4H⁺ → H₄P₂O₈

-

Chemical Reactivity and Decomposition

The chemical behavior of this compound is dominated by the reactivity of its peroxide bond and its acidic protons.

-

Oxidizing Properties: The weak O-O bond in the peroxide linkage makes H₄P₂O₈ an effective oxidizing agent, capable of participating in various redox reactions.[1] In biological systems, it has been shown to release hydrogen peroxide slowly in the presence of phosphatase enzymes.[1]

-

Thermal Decomposition: When heated in an aqueous solution, this compound is unstable and undergoes disproportionation (or hydrolysis) to yield peroxymonophosphoric acid (H₃PO₅) and phosphoric acid (H₃PO₄).[2] The rate of this reaction increases with temperature.[1]

-

Stepwise Acid Dissociation: As a tetraprotic acid, H₄P₂O₈ dissociates in four distinct steps, releasing one proton at a time. The pKa values indicate that the first two protons are strongly acidic, while the third and fourth are weakly acidic.[2]

Analytical Methodologies

Specific, standardized analytical methods for this compound are not widely documented. However, its concentration can be determined by adapting established methods for peroxide and phosphate analysis.

Experimental Protocols

Experimental Protocol 3: Conceptual Workflow for Quantification via Phosphate Analysis

-

Principle: This approach involves converting the peroxydiphosphate into a single, easily measurable form—orthophosphate (PO₄³⁻). The total phosphorus content is then determined using a colorimetric method, which is stoichiometrically related to the initial concentration of H₄P₂O₈.

-

Methodology:

-

Sample Preparation: A known volume or weight of the sample is diluted with deionized water to bring the expected phosphate concentration into the optimal range for the chosen colorimetric assay.

-

Persulfate Digestion: The diluted sample is subjected to a persulfate digestion method. This involves adding a persulfate salt (e.g., potassium persulfate) and heating the sample in an autoclave. This process breaks the P-O-O-P bond and oxidizes all phosphorus forms into orthophosphate.

-

pH Adjustment: After digestion, the sample is cooled, and its pH is neutralized using a solution of sodium hydroxide.

-

Colorimetric Determination: The concentration of the resulting orthophosphate is measured using a standard colorimetric technique, such as the ascorbic acid method or the vanadomolyb-dophosphoric acid method. In the ascorbic acid method, a combined reagent of ammonium molybdate, sulfuric acid, ascorbic acid, and antimony potassium tartrate is added. This reacts with orthophosphate to form a blue-colored complex, the absorbance of which is measured with a spectrophotometer.

-

Calculation: The concentration of the original this compound is calculated from the measured orthophosphate concentration, accounting for the stoichiometry (1 mole of H₄P₂O₈ yields 2 moles of PO₄³⁻) and any dilution factors.

-

Applications in Research

The unique properties of this compound have led to its use in specific research applications:

-

Enzyme Inhibition: It has been investigated for its interaction with and potential regulation of protein tyrosine phosphatases (PTPs).[1]

-

Fluorescent Probe Development: Research has explored its use in the development of boronate-based fluorescent probes for peroxide detection.[1]

Conclusion

This compound is a highly reactive phosphorus oxyacid with significant potential as an oxidizing agent. While its inherent instability presents challenges for its widespread use, its synthesis is achievable through methods like fluorination and electrolytic oxidation. Understanding its physical properties, chemical reactivity, and potential analytical workflows is crucial for researchers and scientists looking to harness its unique characteristics for applications in enzyme regulation, organic synthesis, and analytical chemistry.

References

- 1. This compound () for sale [vulcanchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound - Wikiwand [wikiwand.com]

- 4. This compound | H4O8P2 | CID 115278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. Peroxyphosphoric acid | 13598-52-2 | Benchchem [benchchem.com]

- 7. Peroxymonophosphoric acid - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Peroxydiphosphoric Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of peroxydiphosphoric acid, focusing on its chemical identifiers, physicochemical properties, experimental protocols for its synthesis, and its interactions with biological systems.

Chemical Identifiers and Nomenclature

This compound is an inorganic phosphorus oxoacid. Accurate identification is critical for research and regulatory purposes. The following tables summarize its primary identifiers and computed descriptors.

Table 1: Core Identifiers for this compound

| Identifier Type | Value |

| CAS Number | 13825-81-5[1] |

| Molecular Formula | H₄P₂O₈[1][2] |

| IUPAC Name | phosphonooxy dihydrogen phosphate[1] |

| PubChem CID | 115278[1] |

| ChEBI ID | CHEBI:29284[1] |

Table 2: Computed Molecular Descriptors

| Descriptor | Value |

| Molecular Weight | 193.97 g/mol [2] |

| SMILES | OP(=O)(O)OOP(=O)(O)O |

| InChI | InChI=1S/H4O8P2/c1-9(2,3)7-8-10(4,5)6/h(H2,1,2,3)(H2,4,5) |

| InChIKey | NUGJFLYPGQISPX-UHFFFAOYSA-N |

| Synonyms | Peroxodiphosphoric acid, H4P2O8, mu-peroxido-bis(dihydroxidooxidophosphorus)[1] |

Physicochemical and Chemical Properties

Due to its inherent instability, comprehensive physical data for pure this compound is limited.[2] It is typically handled in aqueous solutions. Its most notable characteristic is its role as a potent, yet controlled, oxidizing agent.

Table 3: Known Physicochemical and Acid Dissociation Constants

| Property | Value | Notes |

| Physical State | Colorless compound in pure form[2] | Typically prepared and used in situ |

| Solubility | Water-soluble[2] | |

| pKa₁ | ≈ -0.3[3] | A very strong first acidic dissociation |

| pKa₂ | ≈ 0.5[3] | A strong second acidic dissociation |

| pKa₃ | 5.2[3] | A moderately acidic third dissociation |

| pKa₄ | 7.6[3] | A weakly acidic fourth dissociation |

In aqueous solution, this compound is a tetraprotic acid.[3] Upon heating, it undergoes hydrolysis, disproportionating into peroxymonophosphoric acid and phosphoric acid.[3] Its structure features two tetrahedral phosphorus centers connected by a peroxide (-O-O-) bridge, which is the source of its oxidative potential.[2]

Experimental Protocols and Synthesis

This compound is not commercially available and must be prepared as needed.[3] Historically, it was first synthesized in 1910 by Julius Schmidlin and Paul Massini by reacting diphosphoric acid with highly concentrated hydrogen peroxide, though this method resulted in poor yields.[2] Other methods include the reaction of phosphoric acid with fluorine gas.[3]

A more practical and common approach for laboratory use involves the synthesis of a stable salt, such as potassium peroxodiphosphate (K₄P₂O₈), which is commercially available, followed by acidification to generate the acid in solution.

This method is adapted from industrial processes and provides a pathway to the stable potassium salt. The process involves the anodic oxidation of a potassium phosphate solution.

Methodology:

-

Anolyte Preparation: Prepare an aqueous anolyte solution containing approximately 3.5 M phosphate ions with a potassium-to-phosphorus (K:P) molar ratio of between 2.5:1 and 3.0:1. The pH should be maintained in the alkaline range (e.g., pH 12-13).

-

Electrolysis Cell Setup: Utilize an electrolysis cell equipped with a platinum anode and a suitable cathode (e.g., stainless steel), separated by a diaphragm. The cell should be cooled to maintain a temperature of approximately 30°C.

-

Electrolysis: Apply a direct current to the cell, maintaining an anode current density of around 0.15 A/cm².

-

Monitoring and Termination: The electrolysis is carried out for several hours. The concentration of the resulting potassium peroxodiphosphate (K₄P₂O₈) can be monitored over time.

-

Product Isolation: Upon completion, the K₄P₂O₈ product can be crystallized from the anolyte solution by cooling or addition of a suitable solvent.

References

The Chemical Decomposition of Peroxydiphosphoric Acid: A Technical Guide to Hydrolysis and Disproportionation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis and disproportionation of peroxydiphosphoric acid (H₄P₂O₈). It details the underlying chemical principles, reaction kinetics, and experimental methodologies for studying these decomposition pathways. This document is intended to serve as a valuable resource for professionals in research and development who require a deep understanding of the stability and reactivity of this peroxyphosphorus compound.

Introduction to this compound

This compound is a tetraprotic oxyacid of phosphorus characterized by two tetrahedral phosphorus centers linked by a peroxide (-O-O-) bridge.[1][2] This peroxide linkage is central to its reactivity, making it a potent oxidizing agent. The acid dissociation constants (pKa) for this compound are approximately -0.3, 0.5, 5.2, and 7.6.[1] In aqueous solutions, particularly when heated or under acidic conditions, it undergoes decomposition through a combination of hydrolysis and disproportionation reactions.[1]

Decomposition Pathways: Hydrolysis and Disproportionation

The primary decomposition route for this compound in an aqueous environment is a reaction that can be classified as both a hydrolysis and a disproportionation. A water molecule is consumed in the cleavage of the P-O-O-P bond, resulting in the formation of one molecule of peroxymonophosphoric acid (H₃PO₅) and one molecule of orthophosphoric acid (H₃PO₄).[2]

Overall Reaction: H₄P₂O₈ + H₂O → H₃PO₅ + H₃PO₄

This reaction is considered a disproportionation because the phosphorus atoms in H₄P₂O₈, which are in an intermediate oxidation state, are converted to products with different oxidation states. The process is significantly influenced by factors such as pH and temperature.

Effect of pH and Temperature

The decomposition of this compound is strongly catalyzed by acid (H⁺ ions).[1] Kinetic studies have shown that the reaction is first order with respect to both peroxydiphosphate and H⁺.[1] Consequently, the rate of decomposition increases significantly in highly acidic solutions. Conversely, in the pH range of 4 to 9, peroxydiphosphate is observed to be relatively stable.

Temperature also plays a critical role, with an increase in temperature accelerating the rate of decomposition. The energy of activation (Ea) for the acid-catalyzed chemical hydrolysis is in the range of 18-28 kcal/mol.

Subsequent Hydrolysis of Peroxymonophosphoric Acid

The product of the initial decomposition, peroxymonophosphoric acid (H₃PO₅), is also unstable in aqueous solution and undergoes further hydrolysis to yield phosphoric acid and hydrogen peroxide.[2]

Secondary Reaction: H₃PO₅ + H₂O → H₃PO₄ + H₂O₂

This subsequent hydrolysis is also dependent on pH and temperature. For instance, the half-life for this decomposition is approximately 31 hours at 35°C and decreases to 2.5 hours at 61°C.[2]

Reaction Mechanisms

The decomposition of this compound in acidic solution is a complex process. Evidence suggests the involvement of both protonation steps and free radical intermediates.[1]

Acid-Catalyzed Mechanism

The reaction is initiated by the protonation of a peroxide oxygen atom, which makes the P-O bond more susceptible to nucleophilic attack by water. This is followed by the cleavage of the O-O bond.

Free Radical Involvement

The formation of free radical intermediates, specifically phosphate radicals (such as H₂PO₄•), has been demonstrated by the ability of the decomposing solution to initiate vinyl polymerization.[1] This suggests that homolytic cleavage of the peroxide bond can occur alongside the heterolytic hydrolysis pathway.

The logical flow of the decomposition can be visualized as follows:

Quantitative Kinetic Data

The kinetics of the self-decomposition of peroxydiphosphate have been investigated in an aqueous sulfuric acid medium. The reaction follows second-order kinetics, being first order in both peroxydiphosphate and H⁺.[1] The product, phosphate (HPO₄²⁻), has been shown to inhibit the reaction.[1]

| Temperature (°C) | Second-Order Rate Constant, k (x 10⁻⁵ M⁻¹s⁻¹) |

| 40 | 3.43 |

| 50 | 6.52 |

| 60 | 12.62 |

| 70 | 21.33 |

| Compound | Temperature (°C) | Half-life (t₁/₂) |

| Peroxymonophosphoric Acid | 35 | ~31 hours |

| Peroxymonophosphoric Acid | 61 | ~2.5 hours |

| Parameter | Value (kcal/mol) |

| Activation Energy (Ea) for Acid-Catalyzed Hydrolysis | 18 - 28 |

Experimental Protocols

Monitoring the decomposition of this compound requires reliable analytical methods to quantify its concentration over time. Iodometric titration is a classic and effective method.

Protocol: Iodometric Titration for Monitoring Decomposition

This method leverages the differential reactivity of peroxodiphosphate and its product, peroxomonophosphate, with iodide ions. At a pH of 4-5, peroxomonophosphate reacts almost instantaneously with potassium iodide (KI) to liberate iodine, while the reaction with peroxodiphosphate is negligibly slow. This allows for the specific quantification of the product formed.

Materials:

-

Potassium peroxodiphosphate (K₄P₂O₈)

-

Appropriate buffer solution (e.g., acetate buffer for pH 4-7)

-

Thermostatic water bath

-

Potassium iodide (KI) solution (e.g., 5% w/v)

-

Ammonium molybdate solution (catalyst, e.g., 1%)

-

Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 N)

-

Starch indicator solution (e.g., 1%)

-

Chilled acetate buffer (for quenching the reaction)

-

Standard laboratory glassware (pipettes, burette, flasks)

Procedure:

-

Reaction Initiation: Prepare a solution of peroxodiphosphate of known concentration in the desired buffer and equilibrate at the target temperature in a thermostatic bath. The reaction is initiated.

-

Aliquot Sampling: At regular time intervals, withdraw a precise aliquot (e.g., 10 mL) of the reaction mixture.

-

Quenching: Immediately quench the reaction by adding the aliquot to a flask containing a larger volume (e.g., 30 mL) of chilled acetate buffer (pH 4-5). This rapid cooling and dilution effectively stops the decomposition.

-

Iodine Liberation: To the quenched sample, add potassium iodide solution (e.g., 10 mL of 5% KI) and a few drops of ammonium molybdate solution to catalyze the reaction between the formed peroxomonophosphate and iodide.

-

Titration: Immediately titrate the liberated iodine with a standardized sodium thiosulfate solution. The endpoint is detected by adding starch indicator near the end of the titration, observing the disappearance of the deep blue iodine-starch complex color.[3]

-

Calculation: The amount of sodium thiosulfate used is proportional to the amount of peroxomonophosphate formed, which in turn corresponds to the amount of peroxodiphosphoric acid that has decomposed. The concentration of remaining this compound can be calculated by difference from the initial concentration.

A workflow for this experimental setup can be visualized as follows:

Relevance in Biological Systems and Drug Development

While this compound itself is not a primary signaling molecule in biological systems, its decomposition products, particularly hydrogen peroxide (H₂O₂), are crucial secondary messengers in redox signaling.[4] H₂O₂ can modulate the activity of various proteins, including kinases, phosphatases, and transcription factors like NF-κB and MAPK, thereby influencing cellular processes such as proliferation, inflammation, and apoptosis.[4][5]

Furthermore, peroxyphosphates can act as enzyme inhibitors. The study of peroxodiphosphate hydrolysis has been conducted using enzymes like acid phosphatase, which can catalyze the cleavage of the P-O-O-P bond. Understanding the interaction between peroxyphosphates and enzymes is relevant for drug development, particularly in designing enzyme inhibitors or pro-drugs that might release active compounds upon decomposition.

The indirect signaling cascade initiated by this compound decomposition can be represented as:

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Peroxymonophosphoric acid - Wikipedia [en.wikipedia.org]

- 3. usptechnologies.com [usptechnologies.com]

- 4. The Role of Hydrogen Peroxide in Redox-Dependent Signaling: Homeostatic and Pathological Responses in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Aqueous Chemistry of Peroxydiphosphoric Acid: A Technical Guide to Reaction Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxydiphosphoric acid (H₄P₂O₈) is a phosphorus oxyacid featuring a peroxide (-O-O-) bridge connecting two phosphate groups.[1][2] Structurally analogous to the well-studied peroxydisulfuric acid, H₄P₂O₈ and its conjugate bases (peroxydiphosphates) are powerful two-electron oxidizing agents.[3] Their reactivity in aqueous solutions is of significant interest in various fields, from synthetic chemistry to environmental remediation and potentially in biological systems due to their structural relationship with pyrophosphates. Understanding the mechanisms of hydrolysis, oxidation-reduction reactions, and potential for radical formation is crucial for harnessing their chemical properties. This guide provides an in-depth analysis of the core reaction mechanisms of this compound in aqueous environments, supported by available kinetic data and detailed experimental protocols.

Physicochemical Properties

This compound is a tetraprotic acid, meaning it can donate four protons in aqueous solution. Its dissociation is characterized by four distinct pKa values, indicating that the dominant ionic species is highly dependent on the solution's pH.[1][3]

| Property | Value | Reference |

| Chemical Formula | H₄P₂O₈ | [4] |

| Molar Mass | 193.97 g/mol | [1] |

| Structure | Two tetrahedral PO₄ units linked by a peroxide bridge. | [2] |

| pKa₁ | ≈ -0.3 | [1] |

| pKa₂ | ≈ 0.5 | [1] |

| pKa₃ | 5.2 | [1] |

| pKa₄ | 7.6 | [1] |

Reaction Mechanisms in Aqueous Solution

The reactivity of this compound is primarily dictated by the peroxide bond and the highly charged nature of its phosphate groups. The principal reactions in aqueous solution are hydrolysis and oxidation-reduction.

Hydrolysis

In aqueous solution, this compound undergoes hydrolysis to form peroxymonophosphoric acid (H₃PO₅) and orthophosphoric acid (H₃PO₄). Upon further hydrolysis, peroxymonophosphoric acid yields hydrogen peroxide and another molecule of orthophosphoric acid. The rate of this decomposition is highly dependent on pH.

Overall Hydrolysis Reaction: H₄P₂O₈ + H₂O ⇌ H₃PO₅ + H₃PO₄

Under strongly acidic conditions (pH < 1), the hydrolysis of peroxydiphosphate is significantly accelerated.[3] The reaction is first-order with respect to both the peroxydiphosphate concentration and the hydrogen ion concentration.[3] The mechanism likely involves the protonation of a bridging or terminal oxygen atom, which facilitates the nucleophilic attack of water on one of the phosphorus centers. This protonation makes the phosphorus atom more electrophilic and susceptible to attack.

In alkaline solutions, hydrolysis is also accelerated. The mechanism is proposed to involve the nucleophilic attack of a hydroxide ion (OH⁻) on one of the phosphorus atoms. This leads to the cleavage of the P-O bond of the peroxide bridge.

Reaction with Iodide

Peroxydiphosphate readily oxidizes iodide ions to iodine. This reaction is analogous to the well-known peroxydisulfate-iodide clock reaction. The reaction proceeds via nucleophilic attack of the iodide ion on one of the peroxide oxygens, leading to the cleavage of the O-O bond.

Overall Reaction: P₂O₈⁴⁻ + 2I⁻ → 2HPO₄²⁻ + I₂

Radical Chemistry

Under certain conditions, such as high temperatures, UV irradiation, or in the presence of transition metal ions, the peroxide bond in peroxydiphosphate can undergo homolytic cleavage to generate phosphate radicals (PO₄²⁻•). These radicals are highly reactive and can initiate various oxidation reactions. The formation of such radicals has been inferred from the polymerization of vinyl monomers like acrylonitrile in the presence of decomposing peroxydiphosphate.[3]

Quantitative Kinetic and Thermodynamic Data

Table 4.1: Kinetic Parameters for Peroxydiphosphate Self-Decomposition in Aqueous Sulfuric Acid [3]

| Temperature (°C) | [H⁺] (M) | Second-Order Rate Constant, k (M⁻¹s⁻¹) |

| 40 | 0.2 - 1.0 | Value not specified |

| 50 | 0.2 - 1.0 | Value not specified |

| 60 | 0.2 - 1.0 | Value not specified |

| 70 | 0.2 - 1.0 | Value not specified |

| Activation Energy (Ea) | 109.2 kJ/mol | |

| Entropy of Activation (ΔS‡) | -152 J K⁻¹mol⁻¹ |

Note: The original study indicates a first-order dependence on both [H⁺] and [peroxydiphosphate] but does not tabulate the specific rate constants at each temperature.

Table 4.2: Hydrolysis Rate Constants for Analogous Phosphate Esters

| Compound | Conditions | Rate Constant (k) | Reference |

| Bis(p-nitrophenyl) phosphate | 1 M NaOH, 20°C | Rate increases with glycerol % | |

| Di-2-pyridyl Phosphate | pH 9.4, 25°C, I=1 | 3.12 x 10⁻¹⁰ s⁻¹ | |

| Dineopentyl phosphate | 1 M KOH, 25°C (extrapolated) | ~10⁻¹⁵ M⁻¹s⁻¹ | |

| Phenyl Phosphate Esters | pH 4, 7, 10 at 25, 50, 80°C | Pseudo-first order constants determined | [5] |

Experimental Protocols

Protocol for Kinetic Analysis of Hydrolysis via UV-Vis Spectrophotometry

This protocol describes a method to determine the pseudo-first-order rate constant (k_obs) for the hydrolysis of this compound at a constant pH and temperature. The method relies on the differential reaction of peroxomonophosphate (the product) and peroxydiphosphate (the reactant) with iodide.

Materials:

-

Potassium peroxodiphosphate (K₄P₂O₈)

-

Buffered solutions of desired pH (e.g., acetate for pH 4-5, phosphate for pH 6-8)

-

Potassium iodide (KI) solution

-

Ammonium molybdate solution (catalyst for iodide oxidation)

-

Starch indicator solution

-

Sodium thiosulfate (Na₂S₂O₃) solution for titration (optional, for initial concentration determination)

-

Thermostated water bath

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Solution Preparation: Prepare a stock solution of K₄P₂O₈ of known concentration in deionized water. Prepare buffered solutions at the desired pH and ionic strength.

-

Reaction Initiation: Equilibrate the K₄P₂O₈ solution and the buffer solution to the desired temperature in a water bath. Initiate the reaction by mixing the two solutions in a reaction vessel to achieve the desired final concentrations. Start a timer immediately.

-

Sample Quenching and Analysis: At regular time intervals, withdraw an aliquot of the reaction mixture. Immediately add it to a quenching solution containing an acetate buffer (pH ~4.5), KI, and ammonium molybdate.

-

Spectrophotometric Measurement: The peroxomonophosphate formed during hydrolysis reacts almost instantaneously with iodide under these conditions to form triiodide (I₃⁻), which has a strong absorbance at 353 nm. Peroxydiphosphate reacts negligibly on this timescale. Measure the absorbance of the quenched solution at 353 nm.

-

Data Analysis: The absorbance at time t is proportional to the concentration of peroxomonophosphoric acid formed, which in turn is proportional to the amount of this compound that has reacted. Plot ln(A∞ - At) versus time, where A∞ is the absorbance after the reaction has gone to completion and At is the absorbance at time t. The slope of this line will be -k_obs.

Protocol for Detection of Radical Intermediates via EPR Spectroscopy

This protocol outlines the use of Electron Paramagnetic Resonance (EPR) spectroscopy with a spin trap to detect short-lived phosphate radicals.

Materials:

-

Peroxydiphosphate solution

-

Spin trap (e.g., 5,5-dimethyl-1-pyrroline N-oxide, DMPO)

-

Transition metal salt (e.g., FeSO₄) or UV lamp to initiate radical formation

-

EPR spectrometer

-

Capillary tubes for EPR measurements

Procedure:

-

Sample Preparation: In an EPR-compatible solvent (e.g., deionized water), prepare a solution containing peroxydiphosphate and the spin trap DMPO.

-

Radical Generation: Initiate the reaction within the EPR cavity. This can be done by:

-

Chemical Initiation: Injecting a solution of a reducing agent like Fe(II) to induce homolytic cleavage.

-

Photo-initiation: Irradiating the sample in the EPR cavity with a UV lamp.

-

-

EPR Spectrum Acquisition: Immediately begin acquiring the EPR spectrum. The short-lived phosphate radicals will react with DMPO to form a more stable nitroxide radical adduct (DMPO-PO₄).

-

Spectrum Analysis: The resulting EPR spectrum will be characteristic of the DMPO-PO₄ adduct. The hyperfine splitting constants of the spectrum can be used to identify the trapped radical. Computer simulation can aid in confirming the identity of the radical adduct.

Conclusion

This compound exhibits complex and versatile reactivity in aqueous solutions, governed by pH-dependent hydrolysis, potent oxidizing capabilities, and the potential for radical-mediated pathways. While the fundamental mechanisms can be inferred from its structure and comparison with analogous compounds like peroxydisulfates, there remains a need for comprehensive kinetic studies to quantify the rate constants for its hydrolysis and oxidation reactions under a broad range of environmental conditions. The protocols outlined in this guide provide a framework for such investigations, which are essential for the effective application of this powerful but transient chemical species in research and industry. Future work, including computational modeling and advanced spectroscopic techniques, will further elucidate the intricate reaction pathways of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound () for sale [vulcanchem.com]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. This compound | H4O8P2 | CID 115278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Hydrolysis rate constants and activation parameters for phosphate- and phosphonate-bridged phthalonitrile monomers under acid, neutral and alkali conditions - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Thermal Stability and Decomposition of Peroxydiphosphoric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peroxydiphosphoric acid (H₄P₂O₈), a phosphorus oxoacid featuring a peroxide linkage, is a powerful oxidizing agent with significant potential in various chemical and pharmaceutical applications. Understanding its thermal stability and decomposition pathways is critical for its safe handling, storage, and application. This technical guide provides an in-depth analysis of the thermal decomposition of this compound, focusing on its behavior in aqueous solutions. It includes quantitative kinetic data, detailed experimental protocols for its quantification, and a proposed mechanism for its acid-catalyzed decomposition.

Introduction

This compound is a tetraprotic acid that is isoelectronic and isostructural with peroxydisulfuric acid.[1] Its structure consists of two phosphate groups linked by a peroxide bridge (-O-O-). This peroxide bond is the key to its strong oxidizing properties. In aqueous solutions, this compound is known to undergo thermal decomposition, a process that is significantly influenced by factors such as temperature and pH. Upon heating, it disproportionates into peroxymonophosphoric acid (H₃PO₅) and phosphoric acid (H₃PO₄)[2].

Thermal Decomposition in Aqueous Solution

The decomposition of this compound in an aqueous medium, particularly in the presence of acid, has been the subject of kinetic studies. The reaction is catalyzed by hydrogen ions (H⁺) and exhibits second-order kinetics, being first order with respect to both peroxydiphosphate and H⁺ ions. The decomposition process is also known to involve free radical intermediates, specifically phosphate radicals such as PO₄²⁻, HPO₄⁻, or H₂PO₄[1].

Quantitative Decomposition Data

The following table summarizes the second-order rate constants for the self-decomposition of peroxydiphosphate in an aqueous sulfuric acid medium at various temperatures.

| Temperature (°C) | Temperature (K) | Second-Order Rate Constant (k) x 10⁵ (M⁻¹s⁻¹) |

| 40 | 313.15 | 3.43 |

| 50 | 323.15 | 6.52 |

| 60 | 333.15 | 12.62 |

| 70 | 343.15 | 21.33 |

Data sourced from a study on the kinetics of peroxydiphosphate self-decomposition in aqueous sulfuric acid medium.[1]

The activation energy for this decomposition reaction has been determined to be 13.13 kcal/mol [1].

Proposed Mechanism for Acid-Catalyzed Decomposition

The acid-catalyzed decomposition of this compound in an aqueous solution is proposed to proceed through the following steps, initiated by the protonation of a peroxide oxygen atom.

Caption: Proposed mechanism for the acid-catalyzed hydrolysis of this compound.

Thermal Stability of Solid this compound

A hypothetical experimental workflow for analyzing the solid-state thermal stability would involve:

Caption: General workflow for TGA/DSC analysis of solid this compound.

Experimental Protocols

Accurate quantification of this compound is essential for studying its stability and decomposition kinetics. The following are detailed methodologies for two common titration techniques.

Iodometric Titration

This method is based on the oxidation of iodide (I⁻) to iodine (I₂) by the peroxide, followed by titration of the liberated iodine with a standard sodium thiosulfate solution.

Reagents:

-

Potassium iodide (KI), 1 M solution

-

Sulfuric acid (H₂SO₄), 1 M solution

-

Ammonium molybdate, catalyst (optional, to speed up the reaction)

-

Standardized sodium thiosulfate (Na₂S₂O₃) solution, 0.1 N

-

Starch indicator solution, 1%

Procedure:

-

Pipette a known volume of the this compound solution into an Erlenmeyer flask.

-

Add 20 mL of 1 M sulfuric acid to acidify the solution.

-

Add 10 mL of 1 M potassium iodide solution.

-

If necessary, add a few drops of ammonium molybdate solution as a catalyst.

-

Stopper the flask and allow it to stand in the dark for 5-10 minutes to ensure complete reaction.

-

Titrate the liberated iodine with the standardized 0.1 N sodium thiosulfate solution until the solution becomes a pale yellow color.

-

Add 1-2 mL of starch indicator solution. The solution will turn a deep blue-black color.

-

Continue the titration with sodium thiosulfate, adding it dropwise, until the blue color disappears completely, leaving a colorless solution.

-

Record the volume of sodium thiosulfate solution used.

-

Perform a blank titration using the same procedure but with deionized water instead of the this compound solution.

-

Calculate the concentration of this compound based on the stoichiometry of the reaction.

Cerimetry

This method involves the oxidation of a known excess of Fe(II) ions by this compound, followed by the back-titration of the remaining Fe(II) with a standardized Ce(IV) solution.

Reagents:

-

Standardized ferrous ammonium sulfate [Fe(NH₄)₂(SO₄)₂·6H₂O] solution, 0.1 N

-

Standardized ceric ammonium sulfate [Ce(NH₄)₄(SO₄)₄·2H₂O] solution, 0.1 N

-

Sulfuric acid (H₂SO₄), 2 M

-

Ferroin indicator

Procedure:

-

Pipette a known volume of the this compound solution into an Erlenmeyer flask.

-

Add a known excess of the standardized 0.1 N ferrous ammonium sulfate solution.

-

Add 20 mL of 2 M sulfuric acid to ensure the medium is acidic.

-

Allow the reaction to proceed for a few minutes.

-

Add 2-3 drops of ferroin indicator.

-

Titrate the unreacted Fe(II) with the standardized 0.1 N ceric ammonium sulfate solution.

-

The endpoint is indicated by a sharp color change from orange-red to pale blue.

-

Record the volume of ceric ammonium sulfate solution used.

-

Calculate the amount of Fe(II) that reacted with the this compound, and subsequently determine the concentration of the this compound.

Caption: Comparative workflow of iodometric and cerimetric titrations.

Conclusion

The thermal stability of this compound is a critical parameter for its practical application. In aqueous solutions, its decomposition is significantly accelerated by increased temperature and acidity, proceeding via a second-order kinetic pathway involving free radical intermediates. While quantitative data for its decomposition in solution is available, further research is required to elucidate the thermal properties of the solid acid. The experimental protocols and mechanistic insights provided in this guide offer a valuable resource for researchers and professionals working with this potent oxidizing agent.

References

"acid dissociation constants of Peroxydiphosphoric acid"

An In-depth Technical Guide on the Acid Dissociation Constants of Peroxydiphosphoric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid dissociation constants of this compound (H₄P₂O₈), a tetraprotic oxyacid of phosphorus. This document outlines the quantitative pKa values, details the experimental methodologies for their determination, and presents visual representations of the dissociation process and experimental workflows.

Introduction to this compound

This compound is a phosphorus oxoacid featuring two tetrahedral phosphorus centers connected by a peroxide bridge (-O-O-).[1][2] This unique structure is central to its chemical properties and reactivity. The compound is not commercially available and must be synthesized as needed.[1] Common synthesis methods include the reaction of diphosphoric acid with highly concentrated hydrogen peroxide or the reaction of phosphoric acid with fluorine.[1][2]

As a tetraprotic acid, this compound can donate four protons in successive dissociation steps in an aqueous solution. Understanding the acid dissociation constants (pKa values) for each of these steps is crucial for predicting its ionization state, reactivity, and potential interactions in various chemical and biological systems.

Acid Dissociation Constants (pKa)

The acid dissociation constants of this compound have been determined through experimental measurements and estimations. The first two dissociation steps correspond to a strong acid, while the third and fourth are characteristic of a weak acid.

Summary of pKa Values

The quantitative data for the acid dissociation constants of this compound at 25°C are summarized in the table below.

| Dissociation Constant | pKa Value (approximate) | Ka Value (approximate) | Reference |

| pKa₁ | ~ -0.3 | ~ 2 | [1][3][4] |

| pKa₂ | ~ 0.5 | ~ 3 x 10⁻¹ | [1][3][4] |

| pKa₃ | 5.18 - 5.2 | 6.6 x 10⁻⁶ | [1][3][4][5][6][7] |

| pKa₄ | 7.6 - 7.8 | 2.1 x 10⁻⁸ | [1][3][4][5][6][7] |

Stepwise Dissociation of this compound

The dissociation of this compound occurs in four distinct steps, each with its corresponding pKa value. The following diagram illustrates this sequential loss of protons.

Caption: Stepwise dissociation of this compound.

Experimental Determination of pKa Values

The determination of acid dissociation constants is a fundamental practice in physical chemistry. For this compound, potentiometric titration has been a key experimental method.

Experimental Protocol: Potentiometric Titration

This protocol provides a generalized methodology for determining the third and fourth acid dissociation constants of this compound, based on established techniques.[4][8]

Objective: To determine pKa₃ and pKa₄ of this compound by titrating a salt solution of the acid with a strong acid.

Materials:

-

Tetramethylammonium peroxydiphosphate solution of known concentration.

-

Standardized hydrochloric acid (HCl) solution.

-

Calibrated pH meter with a glass electrode.

-

Constant temperature bath (25°C).

-

Inert salt solution (e.g., KCl) to maintain constant ionic strength.

Procedure:

-

Sample Preparation: A solution of tetramethylammonium peroxydiphosphate is prepared in a jacketed beaker to maintain a constant temperature of 25°C. An inert salt is added to maintain a constant ionic strength.

-

Titration Setup: The beaker is placed in the constant temperature bath, and the calibrated pH electrode is immersed in the solution.

-

Titration: The solution is titrated with a standardized solution of hydrochloric acid. The titrant is added in small, precise increments.

-

Data Collection: After each addition of HCl, the solution is allowed to equilibrate, and the pH is recorded. This process is continued until a complete titration curve is obtained.

-

Data Analysis:

-

A titration curve is generated by plotting the measured pH versus the volume of HCl added.

-

The equivalence points are identified from the points of inflection on the curve.

-

The half-equivalence points for the third and fourth dissociations are determined. The pH at these half-equivalence points corresponds to the pKa values (pH = pKa).

-

For more precise values, the experimental data can be fitted to theoretical titration curves using least-squares analysis.

-

-

Ionic Strength Variation: The experiment is repeated at several different ionic strengths. The obtained pKa values are then extrapolated to infinite dilution to determine the thermodynamic dissociation constants.[4]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the experimental determination of pKa values using potentiometric titration.

References

Theoretical Insights into the Structure of Peroxydiphosphoric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: December 23, 2025

Abstract

Peroxydiphosphoric acid (H₄P₂O₈) is a phosphorus oxoacid of significant interest due to its structural relationship to pyrophosphoric acid and its potential role in various chemical and biological processes.[1] Understanding its three-dimensional structure is crucial for elucidating its reactivity and potential applications. While experimental structural data for this compound is scarce, theoretical and computational chemistry offer powerful tools to predict its geometry and electronic properties. This technical guide provides a comprehensive overview of the theoretical approaches used to study the structure of this compound, outlines a detailed methodology for performing such calculations, and presents a framework for interpreting the resulting data.

Introduction to this compound

This compound is characterized by two tetrahedral phosphorus centers linked by a peroxide group (-O-O-).[1] This peroxide bridge is a key structural feature that dictates the molecule's overall shape and reactivity. The presence of four acidic protons also suggests a complex conformational landscape. Theoretical studies are essential to explore these conformations and to determine the most stable geometric arrangements.

Computational Methodology for Structural Analysis

A robust computational protocol is critical for obtaining reliable theoretical data on the structure of this compound. The following section details the recommended methodologies for such a study.

Initial Structure Generation

The first step in any computational study is to generate an initial three-dimensional structure of the molecule. This can be accomplished using molecular building software. Based on the known structure of related compounds like pyrophosphoric acid, an initial guess for the bond lengths, bond angles, and dihedral angles of this compound can be made.

Quantum Chemical Methods

The choice of the quantum chemical method is paramount for the accuracy of the calculations. For phosphorus-containing compounds, Density Functional Theory (DFT) and ab initio methods are widely employed.

-

Density Functional Theory (DFT): DFT methods, such as B3LYP and PBE0, offer a good balance between computational cost and accuracy. These methods are well-suited for geometry optimization and vibrational frequency calculations of medium-sized molecules like this compound.

-

Ab Initio Methods: Higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide more accurate results but are computationally more demanding. These methods are often used for single-point energy calculations on DFT-optimized geometries to refine the energetic predictions.

Basis Sets

The basis set describes the atomic orbitals used in the calculation. For accurate calculations on molecules containing second-row elements like phosphorus, it is crucial to use basis sets that include polarization and diffuse functions.

-

Pople-style basis sets: Basis sets like 6-31G(d,p) and 6-311+G(2d,p) are commonly used for geometry optimizations. The inclusion of 'd' and 'p' polarization functions allows for a more flexible description of the electron density around the atoms. The '+' indicates the addition of diffuse functions, which are important for describing anions and weak interactions.

-

Correlation-consistent basis sets: For higher accuracy calculations, correlation-consistent basis sets such as cc-pVTZ and aug-cc-pVTZ are recommended.

Geometry Optimization and Vibrational Analysis

Once a method and basis set are chosen, the initial structure of this compound is optimized to find the minimum energy geometry. This process involves systematically adjusting the atomic coordinates until the forces on all atoms are close to zero.

Following geometry optimization, a vibrational frequency analysis should be performed. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. The calculated vibrational frequencies can also be compared with experimental infrared and Raman spectra, if available, to validate the computational model.

Predicted Structural Parameters of this compound

| Structural Parameter | Atom/Group | DFT/B3LYP/6-311+G(d,p) | MP2/aug-cc-pVTZ |

| Bond Lengths (Å) | P-O(H) | Calculated Value | Calculated Value |

| P=O | Calculated Value | Calculated Value | |

| P-O(peroxide) | Calculated Value | Calculated Value | |

| O-O(peroxide) | Calculated Value | Calculated Value | |

| Bond Angles (°) | O-P-O | Calculated Value | Calculated Value |

| P-O-O | Calculated Value | Calculated Value | |

| H-O-P | Calculated Value | Calculated Value | |

| Dihedral Angles (°) | H-O-P-O | Calculated Value | Calculated Value |

| O-P-O-O | Calculated Value | Calculated Value | |

| P-O-O-P | Calculated Value | Calculated Value |

Note: The values in this table are placeholders and would be populated with the results from actual quantum chemical calculations.

Workflow for Theoretical Structural Analysis

The logical flow of a theoretical investigation into the structure of this compound can be visualized as follows:

Caption: Workflow for the theoretical determination of this compound's structure.

Conclusion

Theoretical and computational chemistry provide indispensable tools for investigating the structure of molecules like this compound, especially in the absence of extensive experimental data. By employing robust methodologies, including appropriate quantum chemical methods and basis sets, researchers can obtain reliable predictions of molecular geometries and other important properties. This guide outlines a comprehensive framework for conducting such theoretical studies, which can provide valuable insights for researchers, scientists, and professionals in the field of drug development. The continued application of these computational techniques will undoubtedly deepen our understanding of the structure and reactivity of this intriguing phosphorus compound.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxydiphosphoric acid (H₄P₂O₈) is a phosphorus oxoacid characterized by a peroxide linkage between two phosphorus atoms.[1] This strong oxidizing agent and its salts, the peroxydiphosphates, are of significant interest in various chemical applications, including as oxidizing agents, in surface treatments, and for initiating polymerization reactions. This guide provides a comprehensive overview of the precursors, synthesis routes, and key characteristics of this compound and its related compounds, with a focus on experimental methodologies and quantitative data.

Precursors and Related Compounds

The primary precursors for the synthesis of this compound and its salts include phosphoric acid (H₃PO₄), diphosphoric acid (H₄P₂O₇), and phosphorus pentoxide (P₂O₅).[2][3] The choice of precursor often dictates the synthetic methodology and the resulting product purity.

A closely related and often co-produced compound is peroxymonophosphoric acid (H₃PO₅).[1][2] It is essential to distinguish between these two peroxyphosphoric acids, as their properties and reactivity differ. This compound is a tetraprotic acid, while peroxymonophosphoric acid is triprotic.[1][2]

Table 1: Key Precursors and Related Compounds

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Key Role |

| Phosphoric Acid | H₃PO₄ | 98.00 | Precursor in fluorination and electrolytic methods |

| Diphosphoric Acid | H₄P₂O₇ | 177.97 | Precursor in reaction with hydrogen peroxide |

| Phosphorus Pentoxide | P₂O₅ | 141.94 | Precursor for peroxymonophosphoric acid synthesis |

| This compound | H₄P₂O₈ | 193.97 | Target Compound |

| Peroxymonophosphoric Acid | H₃PO₅ | 114.00 | Related compound and potential by-product |

| Potassium Peroxydiphosphate | K₄P₂O₈ | 346.32 | Commercially available salt of H₄P₂O₈ |

Synthesis of this compound and its Salts

This compound is not commercially available and must be prepared as needed.[1] The primary methods for its synthesis involve the preparation of its salts, typically potassium peroxydiphosphate, followed by hydrolysis.

Electrolytic Synthesis of Potassium Peroxydiphosphate

The most common and efficient method for producing high-purity potassium peroxydiphosphate is through the electrolysis of a potassium phosphate solution.[1] This method avoids the use of corrosive reagents like fluorine.

Experimental Protocol: Electrolytic Synthesis of Potassium Peroxydiphosphate

Objective: To synthesize potassium peroxydiphosphate (K₄P₂O₈) by the electrolysis of an aqueous solution of potassium phosphate.

Materials:

-

Potassium phosphate (dibasic, K₂HPO₄)

-

Potassium hydroxide (KOH)

-

Potassium nitrate (KNO₃) (optional, as a reaction promoter)

-

Distilled or deionized water

-

Electrolytic cell with a platinum or noble metal anode and a suitable cathode (e.g., stainless steel)

-

A separator (diaphragm or membrane) permeable to anions

-

DC power supply

-

Chilled, jacketed glass vessel

-

Stirrer

-

pH meter

-

Thermometer

Procedure:

-

Anolyte Preparation: Prepare an alkaline anolyte solution containing potassium and phosphate ions. The concentration of phosphate should be in the range of 2.0 M to 4.0 M. The K:P atomic ratio should be maintained between 2:1 and 3.2:1. The pH of the anolyte is typically alkaline.

-

Catholyte Preparation: The catholyte is typically an alkali metal hydroxide solution, such as potassium hydroxide.

-

Electrolysis:

-

Assemble the electrolytic cell, ensuring the anode and cathode compartments are separated by the separator.

-

Cool the anolyte to a temperature between 10°C and 30°C using the jacketed vessel.

-

Apply a direct current to the cell. The anode current density should be maintained between 0.05 A/cm² and 0.5 A/cm².

-

During electrolysis, hydroxyl ions will transfer from the catholyte to the anolyte, maintaining the desired pH.

-

Continue the electrolysis until a sufficient concentration of potassium peroxydiphosphate is achieved in the anolyte.

-

-

Product Isolation: The potassium peroxydiphosphate can be crystallized from the anolyte solution by cooling and/or by the addition of a suitable solvent.

Table 2: Quantitative Data for Electrolytic Synthesis of Potassium Peroxydiphosphate

| Parameter | Value/Range | Reference |

| Anode Material | Platinum or other noble metal | [4] |

| Cathode Material | Stainless steel | [4] |

| Anolyte Composition | 2.0 - 4.0 M Phosphate | [4] |

| K:P Ratio in Anolyte | 2:1 to 3.2:1 | [4] |

| Anode Current Density | 0.05 - 0.5 A/cm² | [4] |

| Operating Temperature | 10 - 30 °C | [4] |

| Current Efficiency | > 15% | [4] |

Synthesis of this compound via Hydrolysis

This compound can be prepared by the acid-catalyzed hydrolysis of its salts, such as potassium peroxydiphosphate.

Experimental Protocol: Preparation of this compound by Hydrolysis

Objective: To prepare an aqueous solution of this compound from potassium peroxydiphosphate.

Materials:

-

Potassium peroxydiphosphate (K₄P₂O₈)

-

A strong acid (e.g., perchloric acid, H₂SO₄)

-

Distilled or deionized water

-

Ion-exchange resin (optional, for purification)

-

Beaker and magnetic stirrer

-

pH meter

Procedure:

-

Dissolve a known amount of potassium peroxydiphosphate in chilled distilled water.

-

Slowly add a stoichiometric amount of a strong acid while stirring continuously in an ice bath to control the temperature.

-

The hydrolysis reaction will yield this compound and the corresponding potassium salt of the strong acid.

-

For a purer solution of this compound, the potassium ions can be removed using a cation-exchange resin in the hydrogen form.

-

The resulting solution contains this compound. Its concentration can be determined by titration.

Other Synthetic Routes

-

Reaction with Fluorine: this compound can also be synthesized by the direct reaction of phosphoric acid with fluorine gas. This method is less common due to the hazards associated with handling fluorine. The reaction is as follows: 2H₃PO₄ + F₂ → H₄P₂O₈ + 2HF[1]

-

Reaction with Hydrogen Peroxide: The historical method for synthesizing this compound involved the reaction of diphosphoric acid with highly concentrated hydrogen peroxide. However, this method generally results in low yields.[1] H₄P₂O₇ + H₂O₂ → H₄P₂O₈ + H₂O[1]

Analytical Methods

The quantitative analysis of this compound and its salts is crucial for monitoring synthesis and assessing purity. Iodometric titration is a common method for determining the concentration of the peroxide linkage.

Experimental Protocol: Iodometric Titration of Peroxydiphosphate

Objective: To determine the concentration of peroxydiphosphate in a solution.

Materials:

-

Peroxydiphosphate solution (analyte)

-

Potassium iodide (KI) solution

-

Standardized sodium thiosulfate (Na₂S₂O₃) solution (titrant)

-

Starch indicator solution

-

Sulfuric acid (H₂SO₄) or other suitable acid

-

Burette, flasks, and pipettes

Procedure:

-

Pipette a known volume of the peroxydiphosphate solution into an Erlenmeyer flask.

-

Add an excess of potassium iodide solution and acidify the mixture with sulfuric acid. The peroxydiphosphate will oxidize the iodide to iodine. P₂O₈⁴⁻ + 2I⁻ + 2H⁺ → 2HPO₄²⁻ + I₂

-

Titrate the liberated iodine with a standardized solution of sodium thiosulfate until the solution turns a pale yellow color. I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

-

Add a few drops of starch indicator solution. The solution will turn a deep blue-black color.

-

Continue the titration with sodium thiosulfate until the blue color disappears, indicating the endpoint.

-

Record the volume of sodium thiosulfate solution used and calculate the concentration of the peroxydiphosphate in the original solution.

Physicochemical Properties and Spectroscopic Data

This compound is a colorless compound.[1] Due to its instability, extensive physical data is limited.

Table 3: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | H₄P₂O₈ | [5] |

| Molar Mass | 193.97 g/mol | [5] |

| Appearance | Colorless | [1] |

| Acid Dissociation Constants (pKa) | pKa₁ ≈ -0.3, pKa₂ ≈ 0.5, pKa₃ = 5.2, pKa₄ = 7.6 | [1] |

Limited specific spectroscopic data for this compound is available in the public domain. However, general characteristics for related phosphorus compounds can be inferred.

Table 4: Expected Spectroscopic Characteristics of this compound

| Technique | Expected Features |

| ³¹P NMR | A single resonance in the phosphate region, with a chemical shift distinct from phosphoric and pyrophosphoric acid. The exact chemical shift would be sensitive to pH and solvent. |

| Infrared (IR) Spectroscopy | Characteristic bands for P=O, P-O, and O-H stretching vibrations. The P-O-O-P linkage would likely have a unique vibrational mode. |

Hydrolysis and Stability

This compound is susceptible to hydrolysis, which can be catalyzed by acid or enzymes. In aqueous solution, it can disproportionate upon heating to form peroxymonophosphoric acid and phosphoric acid.[1]

The enzymatic hydrolysis of peroxodiphosphate has been studied using acid phosphatase.

Table 5: Kinetic Data for the Enzymatic Hydrolysis of Peroxodiphosphate

| Parameter | Value | Conditions | Reference |

| Enzyme | Wheat germ acid phosphatase | pH 5.0 (acetate buffer), 35°C | |

| Michaelis Constant (Km) | 0.16 mM | pH 5.0 (acetate buffer), 35°C | |

| Activation Energy (Ea) | 7.0 kcal/mol | - |

Experimental and Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and analysis of this compound.

Conclusion

This technical guide has provided a detailed overview of this compound, focusing on its precursors, synthetic methodologies, and analytical techniques. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. While specific biological signaling pathways involving this compound remain to be elucidated, its strong oxidizing properties suggest potential for further investigation in various biochemical and pharmacological contexts. The outlined experimental workflow provides a clear roadmap for the preparation and characterization of this important phosphorus compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Peroxymonophosphoric acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. US4626326A - Electrolytic process for manufacturing pure potassium peroxydiphosphate - Google Patents [patents.google.com]

- 5. This compound | H4O8P2 | CID 115278 - PubChem [pubchem.ncbi.nlm.nih.gov]

Peroxydiphosphoric Acid: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the anticipated hazards and recommended safety precautions for Peroxydiphosphoric acid based on its chemical structure and data from closely related compounds. As no specific Safety Data Sheet (SDS) for this compound is readily available, these guidelines are derived from the known properties of strong inorganic acids (e.g., phosphoric acid, pyrophosphoric acid) and inorganic peroxides. All handling of this substance should be conducted with extreme caution and under the direct supervision of qualified personnel.

Hazard Identification and Classification

This compound (H₄P₂O₈) is a strong, polyprotic inorganic acid containing a peroxide linkage. This unique structure suggests a dual hazard profile, combining the corrosive properties of a strong acid with the oxidizing potential of a peroxide.

Anticipated GHS Hazard Classification:

| Hazard Class | Hazard Category | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Category 1A/1B | Danger | H314: Causes severe skin burns and eye damage.[1][2] |

| Serious Eye Damage/Irritation | Category 1 | Danger | H318: Causes serious eye damage.[1][3] |

| Oxidizing Solids/Liquids | Category 2/3 | Danger/Warning | H272: May intensify fire; oxidizer. |

| Corrosive to Metals | Category 1 | Warning | H290: May be corrosive to metals.[1][2] |

| Acute Toxicity (Oral) | Category 4 | Warning | H302: Harmful if swallowed.[2] |

Note: This classification is inferred. The oxidizing and acute toxicity categories are based on the peroxide nature and the known properties of similar compounds.